Cas no 2171715-39-0 (4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171715-39-0 structure
商品名:4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS番号:2171715-39-0
MF:C27H32N2O5
メガワット:464.553387641907
CID:5766494
PubChem ID:165821423

4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2171715-39-0
    • 4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1528695
    • 4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • インチ: 1S/C27H32N2O5/c1-29(16-15-18-7-6-8-18)26(32)24(13-14-25(30)31)28-27(33)34-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,18,23-24H,6-8,13-17H2,1H3,(H,28,33)(H,30,31)
    • InChIKey: BDDZZCSCLCFUES-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CCC(=O)O)C(N(C)CCC1CCC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 702
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 95.9Ų

4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1528695-5.0g
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
5g
$9769.0 2023-06-05
Enamine
EN300-1528695-2.5g
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1528695-5000mg
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1528695-10000mg
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1528695-250mg
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
250mg
$3099.0 2023-09-26
Enamine
EN300-1528695-500mg
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1528695-0.5g
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1528695-0.1g
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1528695-50mg
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
50mg
$2829.0 2023-09-26
Enamine
EN300-1528695-100mg
4-[(2-cyclobutylethyl)(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171715-39-0
100mg
$2963.0 2023-09-26

4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

Comprehensive Analysis of 4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171715-39-0)

The compound 4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171715-39-0) is a highly specialized organic molecule with significant applications in peptide synthesis and pharmaceutical research. Its intricate structure features a cyclobutyl moiety, a carbamoyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in the development of novel therapeutics. Researchers and chemists are increasingly interested in this compound due to its role in drug discovery and bioconjugation techniques.

In recent years, the demand for Fmoc-protected amino acids has surged, driven by advancements in solid-phase peptide synthesis (SPPS). The Fmoc group in 4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid ensures selective deprotection under mild conditions, a critical feature for maintaining peptide integrity. This aligns with the growing trend of green chemistry, where researchers prioritize environmentally friendly synthesis methods. The compound’s unique cyclobutyl side chain also contributes to its potential in designing bioactive peptides with enhanced stability and binding affinity.

The pharmaceutical industry has shown particular interest in CAS No. 2171715-39-0 due to its potential applications in targeted drug delivery and protease inhibition. Its butanoic acid backbone allows for further functionalization, enabling the creation of prodrugs or biomarkers. Additionally, the compound’s compatibility with automated peptide synthesizers makes it a practical choice for high-throughput screening, a topic frequently searched by professionals in biotechnology and medicinal chemistry.

From a synthetic perspective, the carbamoyl and Fmoc-protected amino groups in 4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid offer versatility in cross-coupling reactions and amide bond formation. These properties are highly relevant to researchers exploring click chemistry and bioconjugation strategies, which are currently trending in academic and industrial labs. The compound’s stability under various pH conditions further enhances its utility in biocompatible material development.

Another area of interest is the compound’s potential role in neurological research. The cyclobutyl ring, known for its conformational rigidity, could mimic natural substrates in enzyme inhibition studies. This has sparked discussions in online forums and scientific communities about its applicability in neurodegenerative disease models, a hot topic in biomedical research. Furthermore, the Fmoc group’s fluorescence properties may facilitate imaging and diagnostic applications, adding another layer of utility.

Quality control and analytical characterization of CAS No. 2171715-39-0 are critical for ensuring reproducibility in research. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to verify purity and structure. These methods align with the increasing emphasis on data integrity and standardization in chemical manufacturing, topics frequently queried in scientific databases and patent literature.

In summary, 4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2171715-39-0) represents a multifaceted tool for modern chemical and biological research. Its applications span peptide synthesis, drug development, and diagnostic imaging, reflecting the interdisciplinary nature of contemporary science. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and biotechnology.

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